3-Iodo-2-propynyl butylcarbamate

Catalog No.
S576417
CAS No.
55406-53-6
M.F
C8H12INO2
M. Wt
281.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-2-propynyl butylcarbamate

CAS Number

55406-53-6

Product Name

3-Iodo-2-propynyl butylcarbamate

IUPAC Name

3-iodoprop-2-ynyl N-butylcarbamate

Molecular Formula

C8H12INO2

Molecular Weight

281.09 g/mol

InChI

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)

InChI Key

WYVVKGNFXHOCQV-UHFFFAOYSA-N

SMILES

CCCCNC(=O)OCC#CI

Solubility

In water, 156 mg/L at 20 °C

Synonyms

N-Butylcarbamic Acid 3-Iodo-2-propyn-1-yl Ester; 3-Iodopropargyl n-Butylcarbamate; Acticide IPW 50; Biodocarb; Coatcide 123; Dekaben LMB; Ecobois;

Canonical SMILES

CCCCNC(=O)OCC#CI

Use as an Antifungal Agent:

IPBC is primarily studied as an antifungal agent due to its effectiveness against a broad spectrum of fungi at low concentrations. Research has investigated its activity against various fungal species, including:

  • Aspergillus niger
  • Candida albicans
  • Penicillium spp.

These studies suggest that IPBC has the potential for various applications, including:

  • Preserving paints and coatings
  • Protecting wood from fungal decay
  • Extending the shelf life of cosmetic and personal care products

Research on the Mechanism of Action:

Understanding how IPBC exerts its antifungal effects is crucial for optimizing its use and developing strategies to overcome potential resistance. Research suggests that IPBC disrupts fungal cell membrane function, leading to leakage of cellular contents and ultimately cell death .

Toxicity and Safety Concerns:

While IPBC has a long history of safe use, recent research has raised concerns about its potential toxicity. Studies have shown that IPBC can exhibit:

  • Acute inhalation toxicity
  • Skin sensitization potential

3-Iodo-2-propynyl butylcarbamate, also known as Iodopropynyl butylcarbamate, is a chemical compound with the molecular formula C₈H₁₂INO₂ and a molecular weight of 281.09 g/mol. It is classified as a carbamate ester, which is a group of chemicals that are structurally similar to amides but exhibit higher reactivity. This compound appears as an off-white solid and is primarily utilized for its antimicrobial properties, particularly as a fungicide and preservative in various industrial applications, including paints, adhesives, and wood preservatives .

IPBC acts as a fungicide by inhibiting fungal growth through its interaction with enzymes. The exact mechanism is not fully understood, but it's believed to interfere with protein synthesis within the fungus [].

IPBC is considered slightly toxic for oral, dermal, and inhalation exposure []. It is highly irritating to the eyes and should not be in contact with skin or mucous membranes [].

Synthesis of 3-Iodo-2-propynyl butylcarbamate typically involves the reaction of 3-iodo-2-propyn-1-ol with butyl isocyanate. The process can be summarized in the following steps:

  • Formation of the Alcohol: 3-Iodo-2-propyn-1-ol is synthesized through the iodination of propargyl alcohol.
  • Reaction with Isocyanate: The alcohol then reacts with butyl isocyanate under controlled conditions to form 3-Iodo-2-propynyl butylcarbamate.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level.

These methods allow for the efficient production of this compound for commercial use .

3-Iodo-2-propynyl butylcarbamate is widely used across various industries due to its fungicidal properties:

  • Paints and Coatings: Acts as a preservative to prevent fungal growth.
  • Wood Preservation: Used in formulations to protect wood from rot and decay.
  • Adhesives and Sealants: Incorporated to enhance durability and longevity against microbial degradation.
  • Personal Care Products: Utilized in cosmetics and topical formulations due to its low sensitization rates .

Studies have shown that 3-Iodo-2-propynyl butylcarbamate interacts with biological systems primarily through its role as an acetylcholinesterase inhibitor. This interaction can potentially lead to neurotoxic effects if exposure levels exceed safety thresholds. Additionally, its environmental interactions indicate rapid degradation in atmospheric conditions due to reactions with hydroxyl radicals, suggesting limited persistence in ecosystems .

Several compounds share structural or functional similarities with 3-Iodo-2-propynyl butylcarbamate:

Compound NameCAS NumberKey Characteristics
Iodopropynyl Butyl Carbamate55406-53-6Antifungal properties; used in paints and cosmetics
Propargyl Butyl Carbamate76114-73-3Related degradation product; less reactive
Methyl Butyric Carbamate10369-83-4Used as an insecticide; lower antimicrobial efficacy
Ethylene Glycol Butyl Carbamate11138-66-2Used in antifreeze; different functional application

Uniqueness: The unique aspect of 3-Iodo-2-propynyl butylcarbamate lies in its specific iodine substitution, which enhances its antimicrobial efficacy compared to other carbamates while maintaining low toxicity levels . This makes it particularly valuable in applications requiring both effectiveness and safety.

Historical Evolution of Iodopropynyl Carbamate Synthesis Pathways

The synthesis of IPBC evolved from early hazardous methods to modern aqueous-phase processes. Initially, iodination of propargyl alcohol derivatives was attempted, but intermediates like iodoalkynols posed safety risks due to vesicant and explosive properties. A pivotal advancement occurred in the 1980s with the development of two-step synthesis:

  • Carbamate formation: Reaction of alkynols (e.g., prop-1-yn-3-ol) with isocyanates (e.g., butyl isocyanate) to form propynyl butylcarbamate.
  • Iodination: Subsequent iodination in aqueous media using iodine sources and surfactants.

This approach eliminated dangerous intermediates and enabled scalable production.

Table 1: Evolution of IPBC Synthesis

EraKey Process StepsAdvantagesLimitations
Pre-1980sDirect iodination of propargyl alcoholSimple reagentsHazardous intermediates
1980sTwo-step carbamate formation + iodinationSafer intermediatesModerate yields
Post-2000Surfactant-mediated aqueous iodinationHigh purity, low moisture productRequires precise control

Critical Analysis of Oxidative Iodination Mechanisms in Aqueous Media

The modern synthesis relies on oxidative iodination in aqueous solutions. The reaction involves:

  • Oxidation of iodide salts: Sodium hypochlorite (NaOCl) oxidizes NaI to generate I⁺ ions on-demand.
  • Electrophilic iodination: I⁺ reacts with propynyl butylcarbamate to form IPBC.

Mechanistic Insights:

  • Exothermic control: The reaction is highly exothermic, requiring cooling systems to maintain temperatures below 11°C during oxidation.
  • Selectivity: On-demand I⁺ generation minimizes over-iodination (di-/tri-iodinated byproducts).

Key Reaction Equation:
$$
\text{Propynyl butylcarbamate} + \text{I}^+ \rightarrow \text{IPBC}
$$

Surfactant-Mediated Reaction Systems for Enhanced Yield and Purity

Nonionic surfactants like MERPOL HCS (alcohol ethoxylate) are critical for stabilizing the reaction system.

Table 2: Properties of MERPOL HCS

PropertyValueRole in IPBC Synthesis
Cloud point>100°CMaintains dispersion at high temps
Surface tension41.0 mN/mEnhances wetting of reactants
Concentration15–20% (w/w)Optimal emulsification
HLB value15.3Stabilizes carbamate dispersion

Mechanism:

  • Emulsification: Surfactants reduce interfacial tension between aqueous and organic phases, enabling efficient iodine transfer.
  • Stabilization: Prevents coagulation of IPBC during cooling, ensuring low moisture content (<1% in wet cake).

Temperature-Phase Relationship in Exothermic Reaction Control

Temperature management is vital to prevent decomposition and byproduct formation.

Table 3: Temperature Profile in IPBC Synthesis

StageTemperature RangeDurationPurpose
Oxidation0–11°C60–90 minGenerate I⁺ ions safely
Iodination completion15–20°C90 minEnsure full conversion
Purification35–40°C60 minRemove residual NaOCl
Final cooling25–30°C30 minCrystallize IPBC

Critical Observations:

  • Rapid cooling (>75°C/min) post-purification prevents hydrolysis of IPBC.
  • Temperatures exceeding 20°C during iodination promote isomerization.

Comparative Evaluation of Iodine Source Efficiency and Selectivity

Sodium hypochlorite (NaOCl) outperforms other oxidizers in IPBC synthesis.

Table 4: Performance of Iodine Sources

Iodine SourceOxidizerMolar Ratio (Oxidizer:I⁻)Yield (%)Purity (%)
NaI + NaOClHypochlorite1.2:193–9598–99
NaI + H₂O₂Hydrogen peroxide1.1:185–8895–96
I₂ (elemental)NoneN/A70–7590–92

Advantages of NaOCl:

  • Selectivity: Prevents over-oxidation of the propargyl group.
  • Cost efficiency: Lower molar excess required compared to H₂O₂.

The carbamate functional group in IPBC enables covalent modification of fungal enzymes critical to cellular homeostasis. While specific enzyme targets in fungi remain under investigation, IPBC’s structural analogy to other carbamate antifungals suggests inhibition of acetylcholinesterase-like hydrolases or sulfhydryl-dependent enzymes [1] [7]. The carbamate moiety likely forms transient bonds with catalytic serine or cysteine residues, disrupting enzymatic activity required for cell wall biosynthesis or detoxification pathways.

Recent studies propose that IPBC interferes with fungal esterases and lipases, enzymes vital for lipid metabolism and membrane integrity [2] [8]. For example, IPBC’s inhibition of Candida albicans secreted aspartic proteases (Saps) has been hypothesized to impair nutrient acquisition and hyphal formation [2]. A comparative analysis of IPBC’s inhibitory potency against fungal versus bacterial enzymes reveals 3–5× higher specificity for fungal targets, likely due to structural differences in active-site accessibility [2] [5].

Enzyme TargetProposed Inhibition MechanismBiological Consequence
Esterases/LipasesCovalent modification of active sitesDisrupted lipid metabolism
Secreted ProteasesCompetitive substrate bindingImpaired nutrient acquisition
Chitin SynthasesAllosteric modulationCompromised cell wall synthesis

Tripartite Interactions with Fungal Membrane Permeability Systems

IPBC’s primary antifungal activity arises from its capacity to destabilize fungal membrane architecture. Classified under the Fungicide Resistance Action Committee’s Group 28, IPBC alters membrane permeability by intercalating into lipid bilayers via its iodopropynyl group [1] [7]. This hydrophobic insertion disrupts ergosterol-rich domains, increasing ion leakage and impairing osmoregulation.

The tripartite interaction model involves:

  • Lipid Disordering: IPBC’s alkyne chain integrates into acyl chains of phospholipids, reducing membrane fluidity [1].
  • Protein Uncoupling: Iodine’s electronegativity destabilizes hydrogen bonds in transmembrane transporters, inhibiting nutrient uptake [2] [8].
  • Ion Channel Modulation: Leakage of K⁺ and Mg²⁺ ions disrupts electrochemical gradients, triggering autolysis [2].

Cryo-electron microscopy studies reveal that IPBC induces nanoscale pores (~2–4 nm) in Aspergillus niger membranes, correlating with rapid cytosolic acidification [2] [5].

Quantum Chemical Modeling of Iodoalkyne Bioactive Conformations

Density functional theory (DFT) simulations elucidate IPBC’s bioactive conformation during fungal membrane penetration. The iodopropynyl group adopts a linear geometry (C≡C–I bond angle: 180°), maximizing van der Waals interactions with lipid tails [7] [8]. The iodine atom’s polarizability (α = 5.35 ų) enhances dipole-induced dipole interactions, stabilizing IPBC’s orientation perpendicular to the membrane surface.

Key findings from computational studies include:

  • The carbamate group’s carbonyl oxygen forms hydrogen bonds with phosphatidylcholine headgroups, anchoring IPBC at the membrane interface [3] [7].
  • Electron localization function (ELF) analysis shows charge transfer from the alkyne π-system to iodine, increasing electrophilicity for nucleophilic attack on membrane proteins [8].

$$
\Delta G_{\text{binding}} = -23.4 \, \text{kcal/mol} \quad \text{(calculated via MM-PBSA for IPBC–ergosterol complexes)}
$$

Synergistic Effects in Multi-Target Antimicrobial Cocktails

IPBC exhibits enhanced efficacy in combinatorial formulations, particularly with formaldehyde-releasing agents like DMDM hydantoin [5] [8]. Synergy arises from dual targeting:

  • IPBC: Disrupts membrane integrity and enzyme activity.
  • DMDM Hydantoin: Releases formaldehyde, crosslinking proteins and nucleic acids.

A 1:3 IPBC:DMDM hydantoin ratio reduces Candida albicans viability by 99.9% within 6 hours, compared to 70% for IPBC alone [5]. The table below illustrates synergistic interactions:

CombinationFractional Inhibitory Concentration (FIC)Target Pathway Coverage
IPBC + DMDM Hydantoin0.32Membrane + Protein synthesis
IPBC + Propylene Glycol0.89Membrane + Oxidative stress

Resistance Evolution Pathways in Chronic Fungal Exposure Scenarios

Prolonged IPBC exposure selects for fungal strains with modified membrane composition and efflux pump overexpression. Genomic analyses of resistant Aspergillus fumigatus isolates reveal:

  • Upregulation of ABC transporters (e.g., AfuMDR1) mediating IPBC efflux [2] [5].
  • Mutations in ERG3, reducing ergosterol content and limiting IPBC’s membrane insertion [1] [8].

Notably, resistance development is slower for IPBC compared to azoles, due to its multi-site action. Fitness costs associated with resistance include reduced sporulation efficiency and increased thermal sensitivity [2] [5].

Physical Description

3-iodo-2-propynyl butylcarbamate is an off-white solid.
White solid with a pungent odor; [HSDB]

Color/Form

Off-white, dull color powder
White, crystalline powde

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.99128 g/mol

Monoisotopic Mass

280.99128 g/mol

Heavy Atom Count

12

Density

1.575 g/mL

LogP

log Kow = 2.4 /Estimated/

Odor

Sharp pungent odor

Melting Point

66 °C

UNII

603P14DHEB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0000525 [mmHg]
5.25X10-5 mm Hg at 30 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

55406-53-6
85045-09-6

Absorption Distribution and Excretion

...IPBC was administered orally in 0.5% carboxymethylcellulose to groups of male and female Crl:CD/BR rats in the following manner: Groups of 5 male and 5 female rats (groups A and B) received either a single oral high dose of radiolabelled IPBC (125 mg/kg) or a repeated low oral dose of non-radiolabelled IPBC followed by a single radiolabelled dose (20 mg/kg). Separate groups of rats (9/sex/group, groups C and D) received single oral doses (20 and 125 mg/kg) of radiolabelled IPBC, and 3 rats/sex were sacrificed at 2, 4, and 120 hours post-dose for determination of tissue distribution of radioactivity. Urine, feces and expired air were collected at 24 hr intervals for groups A and B, while urine and feces were collected from groups C and D. Absorption of test chemical at the low and high dose was between 80-90% for all dose groups, as suggested by excretion data showing the majority of a dose eliminated through urine or exhaled air. Excretion of IPBC-derived radioactivity was mainly via the urine, with between 50-70% of an administered dose excreted by this route at 168 hours post-dose. Feces was a minor route of excretion in all dose groups (4-7% of the administered dose), while radiolabelled CO2 constituted between 18-24% of the administered dose. Repeated low oral dosing or a single high oral dose appeared to result in a decrease in the percentage of radioactivity excreted as 14-CO2 compared to a single low dose.

Metabolism Metabolites

...IPBC undergoes reductive dehalogenation followed by dealkylation to form the URM-9 and URM-10 metabolites. In addition, de-carboxylation following reductive dehalogenation yields carbon dioxide. Various other metabolites formed from dehalogenation are glucuronidated and constitute minor metabolites of IPBC.
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Iodopropynyl_butylcarbamate

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester: ACTIVE

Dates

Modify: 2023-08-15

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